2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile
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Overview
Description
2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is a complex organic compound characterized by its unique thiazepane ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both sulfonyl and benzonitrile groups contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The exact mode of action of This compound Similar compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to affect various biochemical pathways, leading to different downstream effects .
Preparation Methods
The synthesis of 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of a thiazepane derivative with a sulfonyl chloride, followed by the introduction of a benzonitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings
Comparison with Similar Compounds
Similar compounds to 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile include other thiazepane derivatives and sulfonyl-containing molecules. These compounds share some structural features but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a thiazepane ring with both sulfonyl and benzonitrile groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c19-14-16-8-4-5-9-18(16)26(23,24)20-11-10-17(25(21,22)13-12-20)15-6-2-1-3-7-15/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONPRDPPWPVFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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